molecular formula C27H33N3O8 B11931502 4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-N-(1-pyrrolidinylmethyl)-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide

4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-N-(1-pyrrolidinylmethyl)-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide

Cat. No.: B11931502
M. Wt: 527.6 g/mol
InChI Key: IKQRPFTXKQQLJF-UHFFFAOYSA-N
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Description

Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic. It is particularly used in cases requiring high concentrations or when oral administration is impractical. This compound is a prodrug of tetracycline, where the pyrrolidine moiety enhances its bioavailability compared to tetracycline .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rolitetracycline is synthesized through a Mannich reaction involving tetracycline, formaldehyde, and pyrrolidine. The process can be improved by using methylene-bis-pyrrolidine, which is formed by heating formaldehyde or paraformaldehyde with pyrrolidine in an inert organic solvent like ethanol under reflux conditions .

Industrial Production Methods: The industrial production of rolitetracycline involves adding preformed methylene-bis-pyrrolidine to tetracycline and formaldehyde in an inert organic solvent at around 20° to 25°C. This method enhances yield, reduces water formation, and avoids the caustic action of pyrrolidine on tetracycline .

Chemical Reactions Analysis

Types of Reactions: Rolitetracycline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of the Mannich reaction is rolitetracycline itself, formed from tetracycline .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C27H33N3O8

Molecular Weight

527.6 g/mol

IUPAC Name

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)

InChI Key

IKQRPFTXKQQLJF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O

Origin of Product

United States

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